molecular formula C10H7Cl2NO2 B3348908 5,7-Dichloroindol-3-yl acetic acid CAS No. 1912-40-9

5,7-Dichloroindol-3-yl acetic acid

Cat. No.: B3348908
CAS No.: 1912-40-9
M. Wt: 244.07 g/mol
InChI Key: NVVJEABWJDEWOA-UHFFFAOYSA-N
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Description

5,7-Dichloroindol-3-yl acetic acid is a halogenated indole derivative with a carboxylic acid functional group at the 3-position of the indole ring and chlorine atoms at the 5- and 7-positions. Its molecular formula is C₁₀H₇Cl₂NO₂, and its molecular weight is 244.08 g/mol. The chlorine substituents are electron-withdrawing groups, which enhance the acidity of the acetic acid moiety and influence its solubility and reactivity.

Properties

IUPAC Name

2-(5,7-dichloro-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2/c11-6-2-7-5(1-9(14)15)4-13-10(7)8(12)3-6/h2-4,13H,1H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVJEABWJDEWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492629
Record name (5,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-40-9
Record name (5,7-Dichloro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroindol-3-yl acetic acid typically involves the halogenation of indole derivatives followed by acylation. One common method is the chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the desired positions. The resulting dichloroindole is then subjected to a Friedel-Crafts acylation reaction with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield 5,7-Dichloroindol-3-yl acetic acid .

Industrial Production Methods

Industrial production of 5,7-Dichloroindol-3-yl acetic acid may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroindol-3-yl acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dichloroindol-3-yl acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.

    Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating indole-related biological processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of agrochemicals and plant growth regulators.

Mechanism of Action

The mechanism of action of 5,7-Dichloroindol-3-yl acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position and Type: Chlorine vs. Fluorine: Chlorine’s higher electronegativity and larger atomic size compared to fluorine result in stronger electron-withdrawing effects, increasing the acidity of the -COOH group in 5,7-Dichloroindol-3-yl acetic acid. This property could enhance its ability to form stable complexes with metal ions, analogous to the role of -COOH in uranium adsorption by acetic acid-modified biochar .

Functional Group Interactions

  • Carboxylic Acid (-COOH): The -COOH group in all listed compounds enables proton donation, facilitating interactions with basic or metallic species. Studies on acetic acid-modified sludge-based biochar (ASBB) demonstrate that -COOH groups enhance uranium adsorption via monodentate coordination with U(VI) ions . By analogy, 5,7-Dichloroindol-3-yl acetic acid could exhibit similar coordination behavior, with chlorine substituents further stabilizing metal complexes through inductive effects.
  • Halogen Substituents :
    • Chlorine atoms in 5,7-Dichloroindol-3-yl acetic acid may participate in halogen bonding, a property exploited in crystal engineering and supramolecular chemistry. Fluorine’s smaller size in difluoro analogs reduces such interactions but improves metabolic stability in pharmaceuticals .

Metal Coordination and Adsorption

While direct studies on 5,7-Dichloroindol-3-yl acetic acid are absent, parallels can be drawn from research on functionalized biochars. For example:

  • ASBB achieved 97.8% uranium removal efficiency due to expanded pore structures and -COOH groups . Similarly, the -COOH and -Cl groups in 5,7-Dichloroindol-3-yl acetic acid could enhance adsorption capacity for heavy metals or radionuclides.
  • The compound’s acidity (pH-dependent deprotonation) may allow selective binding of cations, as seen in uranium recovery systems where pH = 6.0 optimized -COO⁻–U(VI) interactions .

Pharmaceutical Potential

  • Indomethacin analogs highlight the role of chloro-substituted indole acetic acids in cyclooxygenase inhibition . The dichloro substitution in 5,7-Dichloroindol-3-yl acetic acid could modify binding affinity or metabolic stability compared to mono-substituted derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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